N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide
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Overview
Description
N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide typically involves the introduction of trifluoromethyl groups and an iodine atom to a benzamide core. One common method involves the use of trifluoromethylation reagents and iodination reactions. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives . The iodination step can be performed using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide involves its interaction with molecular targets through its trifluoromethyl and iodine functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation . The compound’s ability to form strong hydrogen bonds and participate in halogen bonding contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: Another compound with trifluoromethyl groups, used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalysis and organic synthesis.
Uniqueness
N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide is unique due to the combination of trifluoromethyl groups and an iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C15H8F6INO |
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Molecular Weight |
459.12 g/mol |
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C15H8F6INO/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)23-13(24)9-3-1-2-4-11(9)22/h1-7H,(H,23,24) |
InChI Key |
YYIFVPIZTXEEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)I |
Origin of Product |
United States |
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